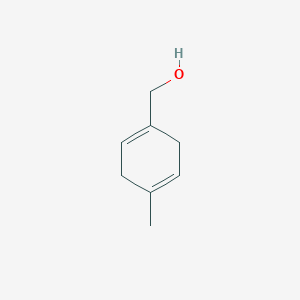

![molecular formula C23H21FN4O2 B2958805 N-(4-fluorobenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921881-43-8](/img/structure/B2958805.png)

N-(4-fluorobenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a pyrazolo[4,3-c]pyridine derivative. Pyrazolo[4,3-c]pyridine is one of the six structural isomers of the bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus . The broad spectrum of pharmacological properties of pyrazolo[4,3-c]pyridine derivatives makes them interesting in drug development .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazinamide analogues, which share some structural similarities, are generally synthesized using the Yamaguchi reaction . This involves 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent, 4-dimethylaminopyridine, and triethylamine .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as IR, MS, 1H, and 13C NMR . These techniques are commonly used to characterize the structure of organic compounds .Aplicaciones Científicas De Investigación

Synthesis and Chemical Structure

Several studies have been conducted on the synthesis and chemical characterization of fluoro-containing derivatives of pyrazolo[3,4-d]pyrimidines and related compounds. For instance, Eleev et al. (2015) developed a method for synthesizing fluorocontaining substituted amides of 5-(fluorobenzoylamino)-1-phenyl-1H-pyrazol-4-carboxylic acid and substituted 5-aryl-6-aryl-1-phenyl-1,5-dihydropyrazolo-[3,4-d]pyrimidine-4-ones. This research highlights the chemical versatility and the potential for further functionalization of compounds similar to the one (Eleev, Kutkin, & Zhidkov, 2015).

Biological Activity

- Antituberculosis Activity : Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues, including a compound with a structure closely related to the target compound, showing promising activity against Mycobacterium tuberculosis. This study underscores the potential therapeutic applications of such compounds in treating tuberculosis (Jeankumar et al., 2013).

- Cytotoxic Activity : Hassan, Hafez, and Osman (2014) synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, conducting in vitro cytotoxic activity screenings against Ehrlich Ascites Carcinoma (EAC) cells. Their findings contribute to the understanding of the anticancer potential of pyrazolo[4,3-c]pyridine derivatives (Hassan, Hafez, & Osman, 2014).

Mecanismo De Acción

Target of action

The compound contains a pyrazolo[4,3-c]pyridine core, which is a common scaffold in many bioactive molecules. Compounds with this core have been found to bind with high affinity to multiple receptors .

Biochemical pathways

The affected pathways would depend on the specific target of the compound. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could potentially inhibit or enhance the activity of that pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For instance, the presence of the fluorobenzyl group might influence the compound’s lipophilicity, which could affect its absorption and distribution .

Propiedades

IUPAC Name |

N-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN4O2/c1-2-12-27-14-19(22(29)25-13-16-8-10-17(24)11-9-16)21-20(15-27)23(30)28(26-21)18-6-4-3-5-7-18/h3-11,14-15H,2,12-13H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULJJLHQKRUMRGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(furan-2-carbonyl)-3-hydroxy-1-(6-methoxybenzo[d]thiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one](/img/structure/B2958725.png)

![3-((7-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)propan-1-ol](/img/structure/B2958726.png)

![4-(N,N-diallylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2958727.png)

![1-[5-TERT-BUTYL-3-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE](/img/structure/B2958729.png)

![N-(4-chlorophenyl)-2-{6-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide](/img/structure/B2958732.png)

![3-(difluoromethyl)-N,1-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2958735.png)

![3,3-Dimethyl-1-[2-(2-methylimidazol-1-yl)acetyl]piperidine-2-carbonitrile](/img/structure/B2958736.png)

![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)isonicotinonitrile](/img/structure/B2958737.png)

![1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea](/img/structure/B2958738.png)

![2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid](/img/structure/B2958741.png)

![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}furan-3-carboxamide](/img/structure/B2958743.png)

![9-(4-methoxyphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2958744.png)

![7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2958745.png)